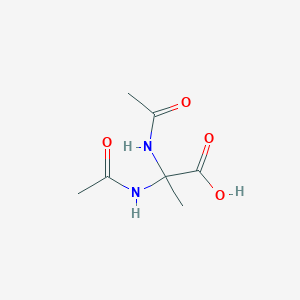
2-amino-2-(2-methylphenyl)acetic Acid
Vue d'ensemble
Description
2-Amino-2-(2-methylphenyl)acetic acid is a compound that is structurally related to amino acids and acetic acid derivatives. It is characterized by the presence of an amino group and a 2-methylphenyl group attached to the acetic acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to 2-amino-2-(2-methylphenyl)acetic acid involves various chemical reactions and reagents. For instance, the synthesis of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, a related compound, is achieved by treating the amine with carboxylic acids to form amides, which are stable under basic conditions and can be considered as protected carboxylic acids . Another related compound, 2-(2'-isopropyl-5'-methylphenoxy)acetic acid, is synthesized by coupling with amino acid methyl esters or dipeptides using DCC as a coupling agent and TEA as a base . These methods highlight the versatility in synthesizing acetic acid derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-2-(2-methylphenyl)acetic acid is often determined using X-ray diffraction techniques. For example, the structure of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid has been reported, showing a tetracoordinated oxygen atom in a square planar geometry . The crystal structure of another related compound, (2-methylphenoxy)acetic acid, exhibits dimeric hydrogen bonding involving the carboxylate groups . These studies provide insights into the geometric configuration and intermolecular interactions of such compounds.
Chemical Reactions Analysis
The chemical reactivity of acetic acid derivatives is diverse. Derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide in the presence of bases to give ketene dithioacetals . Similarly, the reactions of 1-amino-2-arylethylphosphonic acids with various reagents like acetals and isocyanides have been explored, showing that these compounds can undergo a range of transformations . These reactions are crucial for the modification and functionalization of the acetic acid backbone.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-2-(2-methylphenyl)acetic acid derivatives are influenced by their molecular structure. For instance, the acidity of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid and its pKa in DMSO have been determined by cyclic voltammetry . The hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides reveal the presence of intra- and intermolecular hydrogen bonds . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.
Applications De Recherche Scientifique
-
Azo Dye Derivatives
- Scientific Field : Pharmaceutical Research
- Application Summary : Azo dye derivatives, which can incorporate 2-amino-2-(2-methylphenyl)acetic Acid, are being explored for their potential in the pharmaceutical sector . The incorporation of heterocyclic moieties into the azo dye scaffold has improved the bioactive properties of the target derivatives .
- Methods of Application : The synthesis of these derivatives involves coupling curcumin with different aromatic diazonium salts of 2-amino thiazole derivatives .
- Results : These derivatives have shown various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
-
Indole Derivatives
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives, which can be synthesized using 2-amino-2-(2-methylphenyl)acetic Acid, have shown diverse biological activities .
- Methods of Application : The synthesis of these derivatives involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
- Results : These derivatives have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Safety And Hazards
“2-amino-2-(2-methylphenyl)acetic Acid” is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .
Relevant Papers The paper “Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery” discusses the broad pharmacological spectrum of 2-aminothiazole scaffold, which could potentially include "2-amino-2-(2-methylphenyl)acetic Acid" .
Propriétés
IUPAC Name |
2-amino-2-(2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYIRERUSAMCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378234 | |
| Record name | amino(2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(2-methylphenyl)acetic Acid | |
CAS RN |
129592-98-9 | |
| Record name | amino(2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(2-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)




![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)





